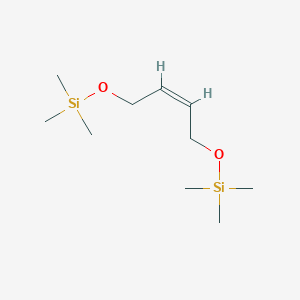
3,8-Dioxa-2,9-disiladec-5-ene, 2,2,9,9-tetramethyl-, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-1,4-Bis(trimethylsiloxy)-2-butene is an organosilicon compound with the molecular formula C10H24O2Si2. This compound is characterized by the presence of two trimethylsiloxy groups attached to a butene backbone. It is a versatile intermediate used in various organic synthesis processes due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1,4-Bis(trimethylsiloxy)-2-butene typically involves the reaction of butadiene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction proceeds through a silylation process, where the trimethylsilyl groups are introduced to the butene backbone. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the production of (Z)-1,4-Bis(trimethylsiloxy)-2-butene can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-1,4-Bis(trimethylsiloxy)-2-butene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The trimethylsiloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted butenes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(Z)-1,4-Bis(trimethylsiloxy)-2-butene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for research purposes.
Medicine: It serves as a precursor in the synthesis of silicon-based drugs and diagnostic agents.
Industry: The compound is used in the production of silicone-based materials, including sealants, adhesives, and coatings.
Mécanisme D'action
The mechanism of action of (Z)-1,4-Bis(trimethylsiloxy)-2-butene involves its ability to act as a silylating agent. The trimethylsiloxy groups can be transferred to other molecules, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(trimethylsiloxy)-2-butene: Similar structure but different stereochemistry.
1,4-Bis(trimethylsiloxy)-2-butene (E): The E-isomer of the compound.
1,4-Bis(trimethylsiloxy)-2-butene (Z): The Z-isomer of the compound.
Uniqueness
(Z)-1,4-Bis(trimethylsiloxy)-2-butene is unique due to its specific stereochemistry, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable intermediate in organic synthesis, offering distinct advantages over its isomers and other similar compounds.
Propriétés
Numéro CAS |
61549-43-7 |
|---|---|
Formule moléculaire |
C10H24O2Si2 |
Poids moléculaire |
232.47 g/mol |
Nom IUPAC |
trimethyl-[(Z)-4-trimethylsilyloxybut-2-enoxy]silane |
InChI |
InChI=1S/C10H24O2Si2/c1-13(2,3)11-9-7-8-10-12-14(4,5)6/h7-8H,9-10H2,1-6H3/b8-7- |
Clé InChI |
CGHUMSBZDKNESK-FPLPWBNLSA-N |
SMILES isomérique |
C[Si](C)(C)OC/C=C\CO[Si](C)(C)C |
SMILES canonique |
C[Si](C)(C)OCC=CCO[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-cyclohexyl-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14154515.png)

![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-(naphthalen-1-ylamino)acetohydrazide (non-preferred name)](/img/structure/B14154536.png)
![Dimethyl 2-[2-nitro-1-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B14154538.png)

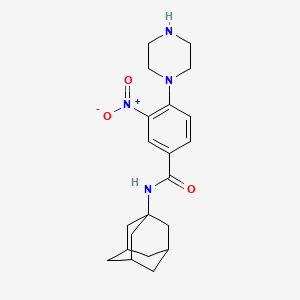
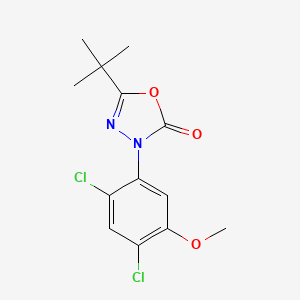
![5-(1-$l^{1}-oxidanyl-2,2,6,6-tetramethyl-3H-pyridin-4-yl)-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane](/img/structure/B14154549.png)
![4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B14154557.png)

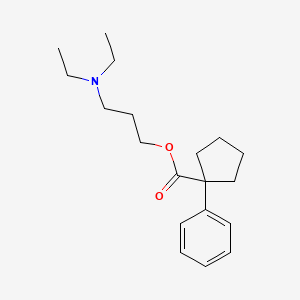
![N-[[5-(3-chloro-4-methyl-phenyl)-2-furyl]methyleneamino]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B14154570.png)
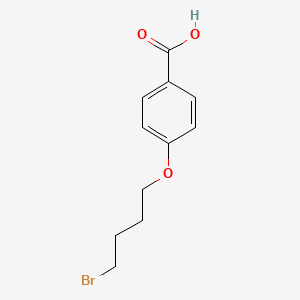
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B14154579.png)
